molecular formula C23H25NO3 B5228706 4-phenyl-1-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinol

4-phenyl-1-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinol

Cat. No. B5228706
M. Wt: 363.4 g/mol
InChI Key: NBFUGCNSVIZHCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-phenyl-1-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinol, also known as TFP, is a synthetic compound that has been widely used in scientific research. TFP has a unique chemical structure that makes it a valuable tool in the study of various biological processes.

Mechanism of Action

4-phenyl-1-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinol acts as an inhibitor of protein-protein interactions. It binds to specific sites on proteins and prevents them from interacting with other proteins. 4-phenyl-1-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinol has been shown to inhibit the interaction between G protein-coupled receptors and their downstream effectors. This inhibition results in the modulation of various signaling pathways.
Biochemical and Physiological Effects
4-phenyl-1-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinol has been shown to have a number of biochemical and physiological effects. It has been shown to modulate the activity of various ion channels, including calcium channels and potassium channels. 4-phenyl-1-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinol has also been shown to modulate the activity of various enzymes, including phospholipase C and adenylyl cyclase. In addition, 4-phenyl-1-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinol has been shown to modulate synaptic transmission and neuronal excitability.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-phenyl-1-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinol in lab experiments is its specificity. 4-phenyl-1-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinol is a highly specific inhibitor of protein-protein interactions, which makes it a valuable tool for investigating specific biological processes. Another advantage of using 4-phenyl-1-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinol is its stability. 4-phenyl-1-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinol is a stable compound that can be stored for long periods of time without degradation.
One limitation of using 4-phenyl-1-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinol in lab experiments is its solubility. 4-phenyl-1-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinol is poorly soluble in water, which can make it difficult to use in certain experiments. Another limitation of using 4-phenyl-1-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinol is its toxicity. 4-phenyl-1-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinol has been shown to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many future directions for the use of 4-phenyl-1-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinol in scientific research. One area of future research is the development of new 4-phenyl-1-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinol derivatives with improved solubility and specificity. Another area of future research is the investigation of the role of 4-phenyl-1-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinol in various disease states. 4-phenyl-1-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinol has been shown to modulate various signaling pathways that are involved in the development of diseases such as cancer and neurodegenerative disorders. Finally, 4-phenyl-1-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinol can be used in combination with other compounds to investigate the synergistic effects of multiple inhibitors on specific biological processes.

Synthesis Methods

4-phenyl-1-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinol is synthesized by reacting 3,6,7-trimethyl-2-benzofuran-1-carboxylic acid with piperidine and phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The purity and yield of 4-phenyl-1-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinol can be improved by using various purification techniques such as recrystallization and chromatography.

Scientific Research Applications

4-phenyl-1-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinol has been used in a wide range of scientific research studies. It is commonly used as a tool to investigate the role of specific biological processes in cellular and molecular biology. 4-phenyl-1-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinol has been used in studies related to G protein-coupled receptors, protein-protein interactions, and signal transduction pathways. 4-phenyl-1-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinol has also been used in studies related to the regulation of ion channels and synaptic transmission.

properties

IUPAC Name

(4-hydroxy-4-phenylpiperidin-1-yl)-(3,6,7-trimethyl-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO3/c1-15-9-10-19-17(3)21(27-20(19)16(15)2)22(25)24-13-11-23(26,12-14-24)18-7-5-4-6-8-18/h4-10,26H,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFUGCNSVIZHCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=C(O2)C(=O)N3CCC(CC3)(C4=CC=CC=C4)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-1-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]piperidin-4-ol

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